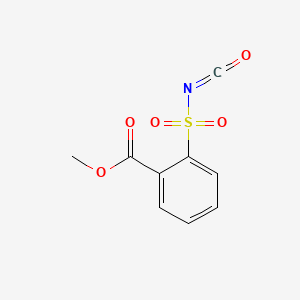

Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-isocyanatosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5S/c1-15-9(12)7-4-2-3-5-8(7)16(13,14)10-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQWYKPSNHGIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073630 | |

| Record name | Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

74222-95-0 | |

| Record name | Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74222-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074222950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(isocyanatosulphonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester (CAS No. 74222-95-0) is a chemical compound with significant biological activity that has garnered attention in various fields, including pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7NO5S

- Molecular Weight : 241.22 g/mol

- LogP : 1.43

- InChI Key : HVQWYKPSNHGIDD-UHFFFAOYSA-N

Benzoic acid derivatives often exhibit biological activity through various mechanisms, including enzyme inhibition and receptor modulation. The presence of the isocyanatosulfonyl group suggests potential interactions with biological macromolecules, possibly leading to alterations in cellular signaling pathways.

Toxicological Profile

- Acute Toxicity : Studies indicate that benzoic acid derivatives can exhibit moderate acute toxicity. The median lethal dose (LD50) for related compounds is often cited around 887 mg/kg in rats, suggesting potential risks upon exposure .

- Skin Sensitization : In local lymph node assays (LLNA), benzoic acid derivatives have shown varying degrees of skin sensitization. For instance, concentrations producing significant lymphocyte proliferation ranged from 15% to 65%, indicating a potential for allergic reactions .

- Developmental Toxicity : There are indications that exposure to benzoic acid derivatives during gestation may lead to adverse developmental outcomes, such as neural tube defects and skeletal variations in offspring . The lowest no observed adverse effect level (NOAEL) identified was 75 mg/kg body weight per day based on a three-generation study in rats.

- Eye Damage : The compound has been classified as causing serious eye damage, necessitating caution in handling .

Study on Skin Sensitization

A study conducted on the skin sensitization potential of benzoic acid derivatives revealed that patch testing on dermatitis patients resulted in a positive reaction rate of 1–2%. This indicates that while the sensitization potential exists, it may be relatively low compared to other allergens .

Developmental Effects Study

Research focusing on developmental toxicity highlighted increased incidences of neural tube defects in pups born from rats exposed to benzoic acid derivatives during pregnancy. Such findings underscore the importance of evaluating the safety of these compounds in pregnant populations .

Applications and Uses

This compound has applications in:

Scientific Research Applications

Organic Synthesis

Benzoic acid derivatives are widely used as intermediates in organic synthesis. The methyl ester form of benzoic acid is particularly valuable due to its reactivity and ability to participate in various chemical transformations.

Synthesis of Isocyanates

Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester can be utilized in the synthesis of isocyanates, which are crucial for producing polyurethanes and other polymers. The reaction typically involves treating the ester with a suitable isocyanate in the presence of a catalyst, leading to the formation of novel isocyanate derivatives that exhibit enhanced properties for industrial applications .

Herbicide Development

Research has shown that this compound serves as an important intermediate in the preparation of herbicidal ureas. These compounds are synthesized through reactions involving benzoic acid esters and isocyanates, making them effective in agricultural applications .

Analytical Chemistry

This compound is also significant in analytical chemistry, particularly in chromatography.

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively separated using reverse-phase HPLC methods. A study demonstrated its analysis on a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile and water. This method allows for the isolation of impurities and is scalable for preparative separations, making it valuable for pharmacokinetic studies .

Pharmaceutical Applications

The compound's properties make it suitable for pharmaceutical applications.

Drug Formulation

Benzoic acid derivatives are often included in drug formulations due to their ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). The methyl ester form can be modified further to improve bioavailability and therapeutic efficacy .

Antimicrobial Activity

Research indicates that certain benzoic acid derivatives exhibit antimicrobial properties, which can be harnessed in developing new antimicrobial agents. The structural modifications introduced by substituents like isocyanatosulfonyl groups may enhance these properties .

Case Study 1: Herbicide Synthesis

A study focused on synthesizing novel herbicides from benzoic acid derivatives demonstrated the effectiveness of using this compound as a precursor. The resulting compounds showed significant herbicidal activity against common agricultural pests, illustrating the compound's utility in agrochemical formulations .

Case Study 2: HPLC Method Development

In another study, researchers developed an HPLC method for analyzing benzoic acid derivatives using the Newcrom R1 column. This method was validated for its efficiency in separating various esters and was applied successfully to pharmacokinetic studies involving drug metabolism .

Preparation Methods

Chlorosulfonation and Ammonolysis

Procedure : The starting methyl benzoate derivative is dissolved in an inert organic solvent (e.g., 1,2-dichloroethane, methylene chloride) and cooled to -10°C to 0°C in an ice bath. Chlorosulfonic acid is added dropwise to introduce the sulfonyl chloride group. After completion, the mixture is warmed to reflux to ensure full reaction. The product is then poured into cold water and filtered. The solid is treated with ammonia (aqueous or as a gas) at ambient temperature to form the sulfonamide.

Optimization : Improved yields are achieved by omitting thionyl chloride, using a lower temperature for chlorosulfonation, and ensuring the ammonolysis step is performed in cold water before neutralization.

Oxidation

- Procedure : The sulfonamide intermediate is oxidized using potassium dichromate (or sodium dichromate/potassium permanganate) in the presence of sulfuric acid. The reaction can be performed at 0–5°C or at room temperature, with a molar ratio of oxidant to substrate of 2:1 to 3:1. This converts the methyl group to a carboxylic acid.

Esterification

- Procedure : The carboxylic acid is esterified using methanol in the presence of an acidic catalyst (such as sulfuric acid or hydrochloric acid) to yield the methyl ester. The reaction is typically performed under reflux conditions.

Isocyanation (Phosgenation)

Procedure : The key transformation to the isocyanatosulfonyl group is achieved by reacting the sulfonamide methyl ester with phosgene in the presence of a catalytic amount of a tertiary amine (e.g., 1,4-diazabicyclo[2.2.2]octane) and an inert solvent (e.g., xylene, tetrahydrofuran, or methylene chloride). The mixture is stirred at 0–10°C, then heated to approximately 135°C while phosgene is introduced until excess is indicated by a drop in boiling point. Excess phosgene is removed by further heating. The product is isolated by filtration and distillation under reduced pressure.

Alternative : An alternative method involves first forming a sulfonylurea intermediate by reacting a 2-sulfamoylbenzoic acid ester with an alkyl isocyanate at 80–135°C, followed by catalytic reduction and then phosgenation to yield the isocyanate.

Representative Reaction Data

| Reaction Step | Temperature (°C) | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorosulfonation | -10 to 0 | Chlorosulfonic acid | Up to 50 (optimized) | Ice bath, slow addition, inert solvent |

| Ammonolysis | Ambient | Ammonia | High | Cold water addition improves yield |

| Oxidation | 0–25 | K2Cr2O7, H2SO4 | High | Molar ratio oxidant:substrate 2–3:1 |

| Esterification | Reflux | Methanol, H2SO4 | High | Acidic catalyst, methanol excess |

| Isocyanation | 0–135 | Phosgene, DABCO, solvent | Moderate to high | Phosgene excess, controlled addition |

- Yield Optimization : Process modifications such as omitting thionyl chloride, optimizing the temperature of chlorosulfonation, and careful control of ammonolysis conditions significantly enhance overall yield (often exceeding 50% for the complete sequence).

- Solvent Choice : Use of inert, aprotic solvents (e.g., methylene chloride, tetrahydrofuran, acetonitrile) is critical for the phosgenation step, ensuring product solubility and reaction control.

- Catalyst Selection : Tertiary amine catalysts such as 1,4-diazabicyclo[2.2.2]octane are preferred for efficient phosgenation and isocyanate formation.

- Safety : Phosgene is highly toxic and must be handled with appropriate safety measures, including use of fume hoods and protective equipment.

- Summary Table: Preparation Route

| Step | Intermediate/Product | Key Conditions/Notes |

|---|---|---|

| 1 | Methyl 2-sulfamoylbenzoate | Chlorosulfonation, ammonolysis |

| 2 | Methyl 2-(sulfonamido)benzoate | Oxidation to carboxylic acid, esterification |

| 3 | Benzoic acid, 2-(sulfonamido)-, methyl ester | Phosgenation (isocyanation) |

| 4 | Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester | Purification by distillation/filtration |

Q & A

Q. What are the critical steps in synthesizing Benzoic Acid, 2-(Isocyanatosulfonyl)-, Methyl Ester, and how can its purity be confirmed?

Synthesis typically involves sulfonation of the benzoic acid precursor followed by isocyanate introduction and esterification. Key steps include:

- Sulfonation : Controlled addition of sulfonating agents (e.g., chlorosulfonic acid) at low temperatures to avoid side reactions.

- Isocyanate Functionalization : Reaction with isocyanates under anhydrous conditions to prevent hydrolysis .

- Esterification : Use of methanol and acid catalysts (e.g., H₂SO₄) for methyl ester formation.

Q. Purity Confirmation :

- NMR : Analyze for characteristic peaks (e.g., ester carbonyl at ~170 ppm in ¹³C NMR; sulfonyl/isocyanato proton environments in ¹H NMR) .

- Mass Spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical mass (NIST data ).

- Chromatography : GC retention time comparison with analogs (e.g., methyl esters in GC-MS ).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation : Due to reactive isocyanato (-NCO) and sulfonyl groups, use inert atmosphere (N₂/Ar) during synthesis to prevent moisture-induced degradation .

- PPE : Gloves (nitrile), goggles, and lab coats are mandatory. Avoid inhalation (use fume hoods) due to potential respiratory hazards .

- Storage : Store at –20°C in airtight, amber vials to minimize hydrolysis and photodegradation .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis impact yield, and how can side products be minimized?

- Competing Pathways :

- Hydrolysis of isocyanato group to amine in presence of moisture.

- Sulfonate ester formation instead of sulfonamide/isocyanate derivatives.

- Optimization Strategies :

Q. What is the thermal stability profile of this compound, and how does it compare to other sulfonylated benzoate esters?

- Thermal Analysis :

- Comparative Stability : The isocyanatosulfonyl group may reduce thermal stability compared to simpler sulfonates due to increased reactivity.

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electron density distribution (e.g., electrophilic sites at -NCO and -SO₂ groups).

- Reactivity Prediction : Fukui indices for nucleophilic/electrophilic attack sites .

- Solvent Effects : COSMO-RS simulations to assess solubility and stability in polar aprotic solvents (DMF, DMSO) .

Q. How can this compound serve as a precursor in designing functional materials (e.g., polymers or liquid crystals)?

- Polymer Applications :

- Liquid Crystals : Incorporate into calamitic structures (e.g., phenylene esters ) and study mesophase behavior via polarized optical microscopy.

Methodological Considerations

Q. What challenges arise in characterizing the isocyanatosulfonyl group spectroscopically?

Q. How can researchers validate the compound’s stability under varying pH conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.